molecular formula C38H75NO16 B609568 N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) CAS No. 2112734-70-8

N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester)

Cat. No. B609568
CAS RN: 2112734-70-8
M. Wt: 802.01
InChI Key: HUNABBFTEGRMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” is a branched PEG derivative with a terminal hydroxy group, t-butyl ester, and a Boc protected amino group . The hydroxy group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under mild acidic conditions .


Synthesis Analysis

The t-butyl protected carboxyl group and the protected amine can be deprotected under acidic conditions . This allows for further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

The molecular formula of “N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” is C28H55NO12 . It has a molecular weight of 597.8 g/mol .


Chemical Reactions Analysis

The hydroxy group in “N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under mild acidic conditions .

Scientific Research Applications

Mechanism of Action

“N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” is used in medical research, drug-release, nanotechnology, and new materials research . It is used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

It is stored at -20°C .

Future Directions

“N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester” has potential applications in various fields such as medical research, drug-release, nanotechnology, and new materials research . It can be used in the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75NO16/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-28-22-46-16-10-39(9-15-45-21-27-51-30-24-48-18-12-40)11-17-47-23-29-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h40H,7-34H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNABBFTEGRMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCO)CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H75NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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